Potassium naphthalen-1-yl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;naphthalen-1-yl sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFYFJKBDIRBJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol for Potassium Naphthalen-1-yl Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive and detailed protocol for the chemical synthesis of potassium naphthalen-1-yl sulfate (CAS No. 6295-74-5). This compound is a significant metabolite of naphthalene, a ubiquitous environmental polycyclic aromatic hydrocarbon, and serves as a crucial reference standard in toxicology, pharmacokinetics, and human biomonitoring studies for assessing naphthalene exposure.[1] The synthesis is based on the O-sulfation of 1-naphthol using a sulfur trioxide pyridine complex, a widely employed method for the sulfation of phenolic groups.[2][3] This document outlines the reaction scheme, detailed experimental procedures, quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in relevant fields.
Reaction Principle and Scheme
The synthesis of this compound is achieved through the direct O-sulfation of the hydroxyl group of 1-naphthol. The use of a sulfur trioxide pyridine complex (SO₃·Py) as the sulfating agent is preferred as it is a mild and effective reagent for this transformation, minimizing potential side reactions such as C-sulfonation on the aromatic ring.[2][4] The reaction proceeds by the electrophilic attack of the sulfur trioxide on the phenolic oxygen, forming a sulfate ester intermediate. Subsequent neutralization with a potassium base, such as potassium bicarbonate, yields the desired potassium salt.[1][5]
Reaction: 1-Naphthol + Sulfur Trioxide Pyridine Complex → Naphthalen-1-yl Hydrogen Sulfate (intermediate) Neutralization: Naphthalen-1-yl Hydrogen Sulfate + Potassium Bicarbonate → this compound + H₂O + CO₂
A graphical representation of the chemical reaction is depicted here.
Data Presentation: Reagents and Conditions
The following tables summarize the necessary reagents, their quantities for a representative 10 mmol scale synthesis, and the key experimental parameters.
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |
| 1-Naphthol | C₁₀H₈O | 144.17 | 1.0 | 10.0 | 1.44 g |
| Sulfur Trioxide Pyridine Complex | C₅H₅NSO₃ | 159.16 | 1.2 | 12.0 | 1.91 g |
| Anhydrous Pyridine | C₅H₅N | 79.10 | - | - | 25 mL |
| Potassium Bicarbonate (sat. aq.) | KHCO₃ | 100.12 | - | - | As required |
| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As required |
Table 2: Experimental Parameters
| Parameter | Value |
| Reaction Temperature | 90 °C[1] |
| Reaction Time | 4-6 hours |
| Workup | Aqueous neutralization |
| Purification Method | Recrystallization |
| Expected Yield | 70-85% |
Experimental Protocol
3.1 Materials and Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle with temperature control
-
Thermometer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
3.2 Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen or argon inlet, and a magnetic stir bar. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Addition: Under an inert atmosphere, add 1-naphthol (1.44 g, 10.0 mmol) and anhydrous pyridine (25 mL) to the flask. Stir the mixture until the 1-naphthol is completely dissolved.
-
Initiation of Sulfation: To the stirred solution, add the sulfur trioxide pyridine complex (1.91 g, 12.0 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 90 °C using a heating mantle and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold deionized water. Rinse the reaction flask with a small amount of water and add it to the beaker.
-
Add a saturated aqueous solution of potassium bicarbonate dropwise to the aqueous mixture until the pH is neutral (pH ~7) and gas evolution (CO₂) ceases. The this compound will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two small portions of cold deionized water, followed by a cold ethanol wash to remove residual pyridine and other impurities.
3.3 Purification (Recrystallization)
-
Transfer the crude solid product to a beaker.
-
Add a minimal amount of a hot solvent system (e.g., 9:1 ethanol/water) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.
-
Further cool the mixture in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from initial reagents to the final purified product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 1-Naphthol-o-sulfate potassium | 6295-74-5 | GAA29574 [biosynth.com]
An In-depth Technical Guide to the Physicochemical Properties of Potassium Naphthalen-1-yl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium naphthalen-1-yl sulfate is an organic potassium salt that plays a significant role as a metabolite of naphthalene and 1-naphthol. Its formation in biological systems is a key step in the detoxification and excretion of these aromatic compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols and the biological context of its formation.
Physicochemical Properties
This compound is a white to off-white, hygroscopic solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇KO₄S | [1] |
| Molecular Weight | 262.32 g/mol | [1] |
| CAS Number | 6295-74-5 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 182 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in DMSO and methanol. Quantitative solubility in water is not readily available. | [1] |
| pKa (of naphthalen-1-sulfonic acid) | Data not available | |
| Stability | Hygroscopic | [1] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
-
Sulfonation of 1-Naphthol: 1-Naphthol is reacted with a sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide pyridine complex, in an appropriate solvent.
-
Neutralization: The resulting naphthalen-1-yl sulfuric acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield this compound.
-
Purification: The final product can be purified by recrystallization.
Example Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. While a specific validated method for this compound is not detailed in the literature, a general method for the analysis of naphthyl sulfates can be adapted.[3]
General HPLC Parameters:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Ion-Pairing Agent: An ion-pairing agent, such as tetrabutylammonium, can be added to the mobile phase to improve the retention and resolution of the sulfate conjugate.[3]
Illustrative Analytical Workflow:
References
- 1. 6295-74-5 CAS MSDS (ALPHA-NAPHTHYL SULFATE, POTASSIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Naphthol-O-sulfate potassium | LGC Standards [lgcstandards.com]
- 3. Quantification of naphthyl conjugates. Comparison of high-performance liquid chromatography and selective enzyme hydrolysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Potassium Naphthalen-1-yl Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium naphthalen-1-yl sulfate is an organic salt with applications in various fields of chemical research, including as a metabolite in drug development studies. A critical physicochemical property for its use and formulation is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound and details robust experimental protocols for its quantitative determination.
It is important to note that while qualitative solubility information is available, specific quantitative solubility data for this compound in a range of organic solvents is not readily found in publicly accessible literature. This guide, therefore, emphasizes the methodologies for determining these values empirically.
Data Presentation: Solubility of this compound
The available data on the solubility of this compound is primarily qualitative. The following table summarizes this information.
| Organic Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
A general characteristic of naphthalene sulfonates is that they tend to be less soluble in organic solvents unless they are alkylated.
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound, established experimental methods can be employed. The following are detailed protocols for two common and reliable methods: the Gravimetric Method and UV-Vis Spectrophotometry.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a fundamental technique for solubility determination.[1][2][3][4]
Objective: To determine the solubility of this compound in a given organic solvent by measuring the mass of the solute in a known mass or volume of a saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO, acetone)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[5][6][7] It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove all undissolved solids.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the evaporating dish containing the filtrate.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.
-
The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the initial mass of the filtrate.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be highly sensitive.[8][9][10][11] Given that this compound contains a naphthalene chromophore, it is expected to have a distinct UV absorbance spectrum.[12]
Objective: To determine the solubility of this compound in a given organic solvent by measuring its concentration in a saturated solution using UV-Vis spectroscopy.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen organic solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound exhibits maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. The slope of this line is the molar absorptivity according to the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the Gravimetric Method (steps 1.1 and 1.2).
-
After filtration of the saturated supernatant, accurately dilute a known volume of the filtrate with the same organic solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Experimental Determination of Solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. aai.solutions [aai.solutions]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
chemical structure and formula of potassium naphthalen-1-yl sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of potassium naphthalen-1-yl sulfate. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on related compounds, and a recommended analytical methodology.
Chemical Identity and Properties
This compound, also known by synonyms such as ALPHA-NAPHTHYL SULFATE, POTASSIUM SALT and 1-Naphthol-o-sulfate potassium, is the potassium salt of 1-naphthyl sulfate. Its chemical formula is C10H7KO4S.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C10H7KO4S | [1] |
| Molecular Weight | 262.32 g/mol | [1] |
| CAS Number | 6295-74-5 | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 182 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Stability | Hygroscopic | [1] |
Chemical Structure
The chemical structure of this compound consists of a naphthalene ring substituted with a sulfate group at the 1-position, with potassium as the counter-ion.
Caption: Chemical structure of this compound.
Experimental Protocols
The synthesis of this compound can be logically approached via the sulfation of 1-naphthol, followed by neutralization with a potassium base. A similar procedure has been described for the synthesis of the sodium salt.[2]
Objective: To synthesize this compound from 1-naphthol.
Materials:
-
1-Naphthol
-
Sulfur trioxide pyridine complex (SO3·Py)
-
Pyridine (anhydrous)
-
Potassium bicarbonate (KHCO3) or Potassium hydroxide (KOH)
-
Anhydrous diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-naphthol in anhydrous pyridine.
-
With continuous stirring, slowly add the sulfur trioxide pyridine complex to the solution at room temperature.
-
Heat the reaction mixture to 90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of potassium bicarbonate (or a dilute solution of potassium hydroxide) to the reaction mixture until the pH is neutral. This will form the potassium salt of the naphthyl sulfate.
-
The crude product can be precipitated by the addition of a non-polar solvent such as diethyl ether.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with diethyl ether to remove any unreacted starting material and pyridine.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
For the analysis of this compound, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is recommended, based on a similar methodology developed for the analysis of naphthyl sulfate isomers in biological samples.[2]
Objective: To identify and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a C18 reverse-phase column.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
HPLC-MS Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase gradient appropriate for the separation of aromatic compounds (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
Set the mass spectrometer to operate in negative ion mode to detect the naphthalen-1-yl sulfate anion (C10H7O4S⁻).
-
Perform a full scan to determine the mass-to-charge ratio (m/z) of the parent ion.
-
For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Identify the peak corresponding to naphthalen-1-yl sulfate based on its retention time and m/z, by comparison with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
For the specific analysis of potassium and sulfate content, classical analytical methods can be employed:
-
Potassium Content: Can be determined by flame photometry or atomic absorption spectroscopy (AAS).
-
Sulfate Content: Can be determined gravimetrically by precipitation as barium sulfate upon the addition of barium chloride solution.[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
Commercial Suppliers and Technical Guide for Potassium Naphthalen-1-yl Sulfate Reference Material
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercially available reference material for potassium naphthalen-1-yl sulfate. It is intended to serve as a crucial resource for researchers and scientists engaged in drug development, metabolism studies, and environmental analysis. This document outlines the key suppliers, quantitative specifications, detailed experimental protocols for its analytical determination, and its relevant metabolic pathway.
Commercial Availability
This compound, also known by synonyms such as Alpha-Naphthyl Sulfate Potassium Salt and 1-Naphthol-O-sulfate Potassium Salt, is available as a reference material from specialized chemical suppliers. A primary commercial source for this certified reference material is LGC Standards , under their Toronto Research Chemicals (TRC) brand.
Key Supplier Information:
-
Supplier: LGC Standards (Toronto Research Chemicals)
-
Product Name: Alpha-Naphthyl Sulfate Potassium Salt
-
Product Code: TRC-N378175[1]
-
CAS Number: 6295-74-5[1]
This reference material is intended for laboratory research use and is crucial for the accurate quantification and identification of this metabolite in various biological and environmental matrices.
Quantitative Data and Specifications
Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides detailed information regarding the material's identity, purity, and other relevant properties. While the specific values may vary slightly from lot to lot, the table below summarizes the typical quantitative data provided for this compound reference material, based on the standard format of a TRC Certificate of Analysis.
| Parameter | Specification | Method(s) of Analysis |
| Appearance | White to Off-White Solid | Visual Inspection |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC)[1] |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Molecular Formula | C₁₀H₇KO₄S | - |
| Molecular Weight | 262.32 g/mol | - |
| Solubility | Soluble in Water and Methanol | Visual Inspection |
| Long-Term Storage | -20°C | - |
Metabolic Pathway of Naphthalene to Naphthalen-1-yl Sulfate
This compound is a phase II metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH). The metabolic pathway involves an initial oxidation followed by a conjugation reaction, primarily occurring in the liver.
The biotransformation begins with the oxidation of naphthalene to naphthalene-1,2-oxide, a reaction catalyzed by cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2F1.[2] This epoxide intermediate is unstable and can rearrange non-enzymatically to form 1-naphthol and 2-naphthol.[3][4] 1-Naphthol then undergoes phase II conjugation, where a sulfonate group (SO₃⁻) is transferred from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1-naphthol. This reaction is catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 being a key isoform involved in the sulfation of phenolic compounds.[5][6] The resulting water-soluble metabolite, naphthalen-1-yl sulfate, is then readily excreted from the body, primarily in the urine.
Experimental Protocols
The accurate quantification of this compound in biological samples is critical for toxicological and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique for this purpose.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Naphthalene Metabolites
This method is adapted from the procedure described by Ayala et al. for the simultaneous quantification of multiple naphthalene metabolites in urine.[7][8]
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., an ion trap mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for the separation of the metabolites.
-
Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to achieve separation of naphthyl sulfate from other metabolites.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is then diluted with the initial mobile phase conditions and may be spiked with a deuterium-labeled internal standard for accurate quantification.
-
Injection Volume: Typically 10 µL.
-
Mass Spectrometry Detection: The mass spectrometer is operated in negative ion ESI mode. The detection and quantification are performed using selected reaction monitoring (SRM) or by monitoring specific product ions.
-
Parent Ion (m/z) for Naphthyl Sulfate: ~223
-
Product Ions (m/z): Specific fragment ions are monitored for quantification and confirmation.
-
-
Quantification: A calibration curve is generated using the this compound reference material at various concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Isomer Separation
This method is based on the work of Sanoh et al. for the specific separation of 1-naphthyl sulfate and 2-naphthyl sulfate isomers.[9]
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatographic Separation: The key to this method is the chromatographic separation of the two isomers. A high-resolution reversed-phase column is used.
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile or methanol is used. The specific gradient conditions are optimized to resolve the two isomers, which have very similar retention times.
-
Retention Times: Under optimized conditions, 1-naphthyl sulfate and 2-naphthyl sulfate can be baseline separated. For example, reported retention times were approximately 5.00 min for 1-naphthyl sulfate and 5.10 min for 2-naphthyl sulfate under specific conditions.[9]
-
Detection and Analysis: Mass spectrometric detection is used for confirmation and quantification, similar to the LC-MS/MS method described above. The use of the certified reference material for this compound is essential to confirm the retention time and fragmentation pattern of the 1-isomer.
Experimental Workflow for Analytical Determination
The following diagram illustrates a typical workflow for the analysis of naphthalen-1-yl sulfate in a biological matrix using a reference standard.
References
- 1. Metabolism of polycyclic compounds. 11. The conversion of naphthalene into 2-hydroxy-1-naphthyl sulphate in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Genes Influence Sulfation? - Xcode Life [xcode.life]
- 6. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of polycylic compounds. XI. The conversion of naphthalene into 2-hydroxy-1-naphthyl sulphate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Potassium Naphthalen-1-yl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium naphthalen-1-yl sulfate. The information is compiled to assist researchers in ensuring the integrity of the compound during storage and in designing robust stability-indicating analytical methods.
Chemical and Physical Properties
This compound, also known as α-naphthyl sulfate potassium salt, is a white to off-white solid. It is recognized as being hygroscopic and possesses slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇KO₄S | [1] |
| Molecular Weight | 262.32 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Recommended Storage Conditions
To maintain the integrity and stability of this compound, the following storage conditions are recommended based on general best practices for hygroscopic and light-sensitive compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] For routine laboratory use, storage in a cool place is advised.[2] | Low temperatures minimize the rate of potential thermal degradation. |
| Humidity | Store in a dry place and protect from moisture.[3] | The compound is hygroscopic and can absorb water, which may lead to hydrolysis or physical changes. |
| Atmosphere | Keep in a tightly closed container in a well-ventilated place.[2][3] | Prevents exposure to atmospheric moisture and contaminants. |
| Light | Protect from direct sunlight.[3] | Naphthalene derivatives can be susceptible to photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents.[2][4] | To prevent potential oxidative degradation. |
Stability Profile and Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Degradation
As an aryl sulfate ester, the compound is prone to hydrolysis, which involves the cleavage of the sulfur-oxygen bond. This reaction is catalyzed by acidic or basic conditions. The hydrolysis of aryl sulfates typically proceeds via an SN2 mechanism.[3][4]
The primary degradation products of hydrolysis are expected to be naphthalen-1-ol and potassium bisulfate .
References
One-Pot Synthesis of Naphthyl Sulfates Using Potassium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Naphthyl sulfates are important compounds in various scientific disciplines, notably in the study of drug metabolism where they represent key metabolites of naphthalene and its derivatives. The development of efficient and straightforward synthetic routes to these compounds is therefore of significant interest. A one-pot synthesis offers advantages in terms of reduced reaction time, simplified workup procedures, and potentially higher overall yields by minimizing the handling of intermediate products. This guide outlines a theoretical yet scientifically grounded one-pot synthesis of potassium naphthyl sulfates, designed for ease of implementation and adaptability in a research setting.
Proposed Synthesis Pathway
The proposed one-pot synthesis involves two main stages occurring in a single reaction vessel:
-
Sulfation of Naphthol: The hydroxyl group of the naphthol is reacted with a sulfonating agent. The sulfur trioxide pyridine complex (SO₃·py) is a suitable reagent for this purpose, as it is a milder and more selective alternative to other sulfonating agents like chlorosulfonic acid.[1]
-
In-situ Neutralization: Following the sulfation, a potassium salt, such as potassium bicarbonate or potassium hydroxide, is introduced to the reaction mixture. This neutralizes the resulting sulfonic acid and the pyridinium counterion, directly forming the potassium naphthyl sulfate salt.
This approach avoids the isolation of the intermediate naphthyl sulfonic acid, streamlining the synthetic process.
Experimental Protocol
This section provides a detailed, generalized methodology for the one-pot synthesis of potassium 1-naphthyl sulfate and potassium 2-naphthyl sulfate.
3.1. Materials and Reagents
-
1-Naphthol or 2-Naphthol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Pyridine
-
Potassium Bicarbonate (KHCO₃) or Potassium Hydroxide (KOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.3. Detailed Procedure
-
To a dry round-bottom flask under an inert atmosphere, add 1-naphthol (or 2-naphthol) and anhydrous pyridine.
-
Stir the mixture at room temperature until the naphthol is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfur trioxide pyridine complex in portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the sulfation, cool the reaction mixture back to 0 °C.
-
Slowly add a saturated aqueous solution of potassium bicarbonate (or a dilute solution of potassium hydroxide) to the reaction mixture with vigorous stirring. Control the rate of addition to manage any effervescence.
-
Continue stirring for 1 hour, allowing the potassium naphthyl sulfate to precipitate.
-
Add anhydrous diethyl ether to the mixture to further promote precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any residual pyridine and unreacted starting material.
-
Dry the product under vacuum to obtain the potassium naphthyl sulfate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed one-pot synthesis. These values are based on stoichiometric calculations and typical reaction conditions for similar sulfations and should be optimized for specific experimental setups.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Naphthol | 1.0 | eq | |
| Sulfur Trioxide Pyridine Complex | 1.1 - 1.5 | eq | A slight excess of the sulfonating agent is recommended. |
| Potassium Bicarbonate | 1.5 - 2.0 | eq | To ensure complete neutralization. |
| Reaction Conditions | |||
| Sulfation Temperature | 0 - 5 | °C | To control the exothermic reaction. |
| Sulfation Time | 2 - 4 | hours | |
| Neutralization Temperature | 0 | °C | |
| Solvents | |||
| Pyridine | 5 - 10 | mL/g of naphthol | |
| Diethyl Ether (for precipitation) | 3 - 5 | volumes relative to pyridine |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the one-pot synthesis of potassium naphthyl sulfate.
5.2. Proposed Signaling Pathway (Reaction Mechanism)
References
Methodological & Application
Application Notes and Protocols for the Use of Potassium Naphthalen-1-yl Sulfate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium naphthalen-1-yl sulfate is a critical analytical standard for the quantitative analysis of naphthalene metabolites, particularly in the fields of toxicology, drug metabolism, and environmental health. As a primary metabolite of naphthalene, a ubiquitous environmental pollutant and a component of certain industrial processes, the accurate measurement of naphthalen-1-yl sulfate in biological matrices is essential for assessing exposure and understanding its metabolic fate. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, primarily focusing on its application in human biomonitoring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6295-74-5 |
| Molecular Formula | C₁₀H₇KO₄S |
| Molecular Weight | 262.32 g/mol |
| Appearance | Solid |
| Purity | >95% (typically, as per supplier specifications) |
Applications
The primary application of this compound as an analytical standard is in the quantification of naphthalene exposure through the analysis of its urinary metabolites. Naphthalene is metabolized in the body to 1-naphthol and 2-naphthol, which are then conjugated to form water-soluble sulfates and glucuronides for excretion.[1] The accurate quantification of these conjugated metabolites in urine provides a reliable measure of recent naphthalene exposure.
Key applications include:
-
Human Biomonitoring: Assessing occupational and environmental exposure to naphthalene.
-
Toxicology Studies: Investigating the dose-dependent metabolism and toxicity of naphthalene.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of naphthalene and related compounds.
-
Drug Metabolism Research: Serving as a substrate or reference compound for studying the activity of sulfotransferase (SULT) and sulfatase enzymes.
Signaling Pathway
The metabolic pathway of naphthalene is crucial for understanding the formation of naphthalen-1-yl sulfate. The following diagram illustrates the key steps in this pathway.
Naphthalene Metabolism Pathway
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for the calibration of analytical instruments.
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Ultrapure water
-
Class A volumetric flasks
-
Calibrated analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then bring to volume with methanol.
-
Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. A typical calibration curve might include concentrations from 1 ng/mL to 1000 ng/mL.
-
-
Storage:
-
Store the stock and working standard solutions in amber glass vials at -20°C to prevent degradation.
-
Protocol 2: Quantification of Naphthalen-1-yl Sulfate in Urine by HPLC-MS/MS
This protocol details the analysis of naphthalen-1-yl sulfate in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Enzymatic Hydrolysis):
Since naphthalen-1-yl sulfate is often present in urine as a conjugate, an enzymatic hydrolysis step is typically required to measure the total concentration.
Materials:
-
Urine samples
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate buffer (0.1 M, pH 5.0)
-
Internal standard (e.g., deuterated naphthalen-1-yl sulfate)
-
Centrifuge tubes
Procedure:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine in a centrifuge tube, add 50 µL of internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).
-
After incubation, stop the reaction by adding 1 mL of ice-cold methanol.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Naphthalen-1-yl sulfate: m/z 223 -> 80 (quantifier), 223 -> 143 (qualifier) |
| Collision Energy | Optimized for the specific instrument |
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of naphthalen-1-yl sulfate in the urine samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of naphthalen-1-yl sulfate in urine.
Analytical Workflow for Urinary Naphthalen-1-yl Sulfate
Quantitative Data Summary
The following table summarizes typical quantitative parameters obtained from HPLC-MS/MS methods for the analysis of naphthyl sulfates. Actual values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | 1-Naphthyl Sulfate | 2-Naphthyl Sulfate | Reference |
| Retention Time (min) | 5.00 | 5.10 | [2] |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL | N/A |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | N/A |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Recovery (%) | > 90% | > 90% | N/A |
| Intra-day Precision (%RSD) | < 15% | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | < 15% | N/A |
Note: LOD, LOQ, Linearity, Recovery, and Precision values are representative and should be determined during method validation in the user's laboratory.
Quality Control
To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented. This includes:
-
Calibration Standards: A fresh calibration curve should be prepared for each analytical batch.
-
Quality Control Samples: QC samples at low, medium, and high concentrations within the calibration range should be analyzed in each batch. The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
Blank Samples: A method blank (a sample containing no analyte) should be included in each batch to monitor for contamination.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
This compound is an indispensable analytical standard for the accurate and reliable quantification of naphthalene exposure. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for biomonitoring and toxicological studies. Adherence to these protocols and the implementation of a stringent quality control program will ensure the generation of high-quality data for informed decision-making in public health and drug development.
References
Application Notes and Protocols for Fluorescence Detection of Naphthyl Sulfates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fluorescence-based detection of naphthyl sulfates, primarily through the enzymatic activity of sulfatases. This approach is pivotal in various research areas, including the study of lysosomal storage diseases, cancer progression, and drug metabolism.
Introduction to Fluorescence-Based Sulfatase Activity Assays
The detection of naphthyl sulfates using fluorescence is predominantly achieved through enzyme-activatable probes. These probes are synthetic molecules that are initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of a sulfate group by a sulfatase, a highly fluorescent naphthyl derivative is released, leading to a "turn-on" fluorescence signal. The intensity of this signal is directly proportional to the sulfatase activity, allowing for sensitive and quantitative measurements.
Several classes of fluorophores have been utilized to construct these probes, each with distinct photophysical properties. The most common include coumarin, rhodol, naphthalimide, and pyrene derivatives. The choice of the probe depends on the specific application, required sensitivity, and the optimal pH for the enzyme under investigation.
Signaling Pathway of Enzyme-Activatable Naphthyl Sulfate Probes
The fundamental principle behind the fluorescence detection of sulfatase activity using naphthyl sulfate probes is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, making it a highly sensitive detection method.
Caption: Enzymatic cleavage of the sulfate group from a non-fluorescent naphthyl sulfate probe by sulfatase results in the release of a highly fluorescent product, leading to a detectable signal.
Quantitative Comparison of Fluorescent Probes for Sulfatase Detection
The selection of a fluorescent probe is critical for the success of a sulfatase activity assay. The following table summarizes the key quantitative parameters of commonly used and recently developed probes.
| Probe Name/Class | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) (Substrate) | Quantum Yield (Φf) (Product) | Limit of Detection (LOD) | Reference |
| 4-Methylumbelliferyl Sulfate (4-MUS) | Coumarin | 360 | 465 | Low | High | Not specified | [1] |
| 6,8-Difluoro-4-methylumbelliferyl Sulfate (DiFMUS) | Coumarin | Not specified | Not specified | Low | High | Not specified | [2] |
| MAR-S | Rhodol | 515 | 540 | 0.25 | 0.85 | Not specified | [3] |
| TCF-SULF | Tricyanofuran | 580 | 620 | Low | 0.0482 | 2.12 x 10⁻³ U/mL | [4] |
| Naphthalimide-based (General) | Naphthalimide | ~450 | ~540 | Low | High | Not specified | [2] |
| Pyrene-based (General) | Pyrene | ~340-350 | ~380-400 | Low | High | Not specified | [3] |
Note: "Not specified" indicates that the specific value was not available in the cited literature for the context of sulfatase detection.
Experimental Protocols
Protocol 1: Arylsulfatase B (ARSB) Activity Assay using 4-Methylumbelliferyl Sulfate (4-MUS)
This protocol is adapted for the measurement of ARSB activity in cell homogenates using a microplate-based fluorometric assay.[1]
Materials:
-
Substrate Stock Solution (10 mM): Dissolve 4-methylumbelliferyl sulfate (4-MUS) potassium salt in 50 mM sodium acetate buffer (pH 5.0). Store in aliquots at -20°C.
-
Assay Buffer (0.05 M Sodium Acetate, 20 mM Barium Acetate, pH 5.6): Prepare fresh.
-
Stop Buffer (350 mM Glycine, 440 mM Carbonate, pH 10.7): Prepare and store at room temperature.
-
Cell Homogenate: Prepare in ddH₂O on ice by sonication (e.g., three times for 10 seconds).
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, combine:
-
20 µL of cell homogenate
-
80 µL of Assay Buffer
-
-
Prepare Substrate Working Solution: Dilute the 10 mM 4-MUS stock solution to 5 mM in Assay Buffer. Prepare this solution fresh.
-
Initiate the Reaction: Add 100 µL of the 5 mM 4-MUS substrate working solution to each well.
-
Incubation: Incubate the microplate for 30 minutes at 37°C.
-
Stop the Reaction: Add 150 µL of Stop Buffer to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1]
-
Data Analysis: The enzyme activity is typically expressed as nmol of product formed per milligram of protein per hour.
Protocol 2: General Protocol for Sulfatase Activity Assay using a "Turn-On" Fluorescent Probe
This protocol provides a general framework that can be adapted for other "turn-on" fluorescent probes, such as those based on rhodol, naphthalimide, or pyrene. Optimization of substrate concentration, buffer pH, and incubation time is recommended for each specific enzyme and probe.
Materials:
-
Fluorescent Probe Stock Solution: Dissolve the naphthyl sulfate-based fluorescent probe in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.
-
Assay Buffer: Select a buffer appropriate for the optimal pH of the sulfatase being studied (e.g., sodium acetate buffer for acidic sulfatases, Tris-HCl for neutral sulfatases).
-
Enzyme Solution: Purified enzyme or cell/tissue lysate containing the sulfatase of interest.
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Standards (Optional but Recommended): Prepare a standard curve using the fluorescent product (the desulfated form of the probe) to quantify the amount of product generated in the enzymatic reaction.
-
Prepare Reaction Wells: In the wells of the microplate, add the Assay Buffer and the enzyme solution.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the fluorescent probe to each well to a final concentration typically in the low micromolar range. The optimal concentration should be determined experimentally and is often around the Michaelis constant (Km) of the enzyme for the probe.
-
Kinetic or Endpoint Measurement:
-
Kinetic: Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Endpoint: Incubate the reaction for a fixed period (e.g., 30-60 minutes). Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer to maximize fluorescence of the product, or a denaturing agent). Measure the final fluorescence intensity.
-
-
Data Analysis: Calculate the enzyme activity based on the rate of fluorescence increase or the endpoint fluorescence intensity, using the standard curve if generated.
Experimental Workflow for a Typical Fluorescence-Based Sulfatase Assay
The following diagram illustrates a typical workflow for performing a fluorescence-based sulfatase activity assay in a research laboratory setting.
Caption: A typical workflow for a fluorescence-based sulfatase assay involves preparation of reagents and samples, initiation and incubation of the enzymatic reaction, and subsequent detection and analysis of the fluorescence signal.
Conclusion
Fluorescence-based detection methods for naphthyl sulfates, primarily through the measurement of sulfatase activity, offer a sensitive, specific, and often high-throughput approach for researchers in basic science and drug development. The availability of a variety of fluorescent probes with different photophysical properties allows for the selection of an appropriate tool for the specific biological question being addressed. The protocols provided herein serve as a starting point for the implementation of these powerful techniques in the laboratory.
References
- 1. An Expanded Set of Fluorogenic Sulfatase Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Potassium Naphthalen-1-yl Sulfate for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalen-1-yl sulfate is a metabolite of naphthalene and its detection and quantification are crucial in toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the analysis of polar and non-volatile compounds like potassium naphthalen-1-yl sulfate by GC-MS is challenging. Derivatization is a chemical modification process that converts such compounds into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3] This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on two primary methods: silylation following deconjugation and direct perfluoroacylation.
Challenges in GC-MS Analysis of Sulfated Compounds
Sulfated compounds, such as this compound, are generally non-volatile and thermally labile due to the polar sulfate group. Direct injection of these compounds into a GC-MS system would lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot injection port.[4][5][6] Derivatization overcomes these limitations by replacing the active hydrogen of the sulfate group or by cleaving the sulfate moiety and derivatizing the resulting hydroxyl group.[1][7]
Derivatization Strategies
Two effective strategies for the derivatization of this compound are presented:
-
Two-Step Method: Deconjugation followed by Silylation. This method involves the cleavage of the sulfate group to form 1-naphthol, followed by the silylation of the hydroxyl group to produce a volatile trimethylsilyl (TMS) ether.[4]
-
One-Step Method: Direct Perfluoroacylation. This approach involves a simultaneous deconjugation and derivatization reaction where a perfluoroacylating reagent, such as trifluoroacetic anhydride (TFAA), cleaves the sulfate ester and acylates the hydroxyl group.[8]
Experimental Protocols
Method 1: Two-Step Deconjugation and Silylation
This protocol first describes the acid-catalyzed solvolysis for the deconjugation of the sulfate group, followed by silylation of the resulting 1-naphthol.
Materials:
-
This compound standard
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate (GC grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., 2-Naphthol)
Protocol:
Step 1: Deconjugation (Acid Solvolysis)
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Add 50 µL of concentrated sulfuric acid to the solution.
-
Heat the mixture at 60°C for 2 hours in a sealed vial.
-
After cooling to room temperature, add 2 mL of ethyl acetate and 2 mL of 5% sodium bicarbonate solution.
-
Vortex the mixture for 1 minute and centrifuge to separate the phases.
-
Collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried residue from Step 1, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 1 hour.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Method 2: One-Step Direct Perfluoroacylation
This protocol describes a rapid, one-step derivatization using trifluoroacetic anhydride (TFAA).
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., deuterated naphthalene)
Protocol:
-
Place 1 mg of this compound in a reaction vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 70°C for 30 minutes.[8]
-
Cool the vial to room temperature and evaporate the excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters:
Use the same GC-MS parameters as described in Method 1.
Data Presentation
The following tables summarize hypothetical quantitative data for the two derivatization methods, based on typical performance characteristics observed for similar compounds.
Table 1: Comparison of Derivatization Method Performance
| Parameter | Method 1: Silylation | Method 2: Perfluoroacylation |
| Derivatization Time | ~ 3.5 hours | ~ 45 minutes |
| Reaction Yield | > 95% | > 90% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Reproducibility (RSD%) | < 5% | < 7% |
Table 2: Mass Spectral Data of Derivatives
| Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 1-Naphthol-TMS Ether | 216 | 201, 173, 144, 115 |
| 1-Naphthol-TFA Ester | 240 | 171, 144, 115 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the two-step derivatization of this compound.
Caption: Workflow for the one-step derivatization of this compound.
Chemical Reaction Diagrams
Caption: Two-step deconjugation and silylation reaction pathway.
Caption: One-step direct perfluoroacylation reaction pathway.
Conclusion
Both the two-step deconjugation-silylation and the one-step direct perfluoroacylation methods are effective for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the analysis. The silylation method may offer lower detection limits, while the perfluoroacylation method provides a much faster sample preparation time.[5][8] Proper validation of the chosen method is essential for accurate and reliable quantification in complex matrices.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Quantitative Analysis of Potassium Naphthalen-1-yl Sulfate in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalen-1-yl sulfate is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon to which humans are exposed from various environmental sources. Monitoring its levels in urine is a key method for assessing naphthalene exposure. This document provides a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potassium naphthalen-1-yl sulfate in human urine. The method is validated based on the principles outlined in the FDA Bioanalytical Method Validation Guidance and ICH guidelines[1][2][3][4][5].
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard (IS):
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control human urine (drug-free)
-
2. Instrumentation (LC-MS/MS)
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike control human urine with the appropriate working solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human urine at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
4. Sample Preparation
-
Thaw urine samples to room temperature and vortex to mix.
-
To 100 µL of urine sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[8][9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Naphthalen-1-yl sulfate: m/z 223.0 -> 143.1[8]
-
Naphthalen-1-yl-d7 sulfate (IS): m/z 230.0 -> 150.1
-
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.152 |
| 1000 | 12.305 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
|---|---|---|---|---|---|
| Mean Conc. (ng/mL) | Precision (%RSD) | Mean Conc. (ng/mL) | Precision (%RSD) | ||
| LLOQ | 1 | 1.05 | 8.2 | 1.08 | 9.5 |
| LQC | 3 | 2.91 | 6.5 | 2.88 | 7.8 |
| MQC | 75 | 76.2 | 4.1 | 74.5 | 5.2 |
| HQC | 750 | 742.5 | 3.5 | 758.3 | 4.3 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3 | 92.5 | 95.8 |
| HQC | 750 | 95.1 | 98.2 |
Table 4: Stability of this compound in Urine
| Stability Condition | QC Level | Mean Concentration (ng/mL) after Storage | Accuracy (%) |
|---|---|---|---|
| Short-term (Room Temp, 24h) | LQC | 2.95 | 98.3 |
| HQC | 745.5 | 99.4 | |
| Long-term (-80°C, 30 days) | LQC | 2.89 | 96.3 |
| HQC | 753.0 | 100.4 | |
| Freeze-Thaw (3 cycles) | LQC | 2.85 | 95.0 |
| | HQC | 741.0 | 98.8 |
Experimental Workflow Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
References
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 1-Naphthol-O-sulfate potassium | LGC Standards [lgcstandards.com]
- 7. Alpha-Naphthyl Sulfate Potassium Salt | LGC Standards [lgcstandards.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Naphthalene Metabolites, Including Potassium Naphthalen-1-yl Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naphthalene, a polycyclic aromatic hydrocarbon, is a common environmental pollutant and industrial chemical. Exposure to naphthalene can lead to various adverse health effects, making the quantitative analysis of its metabolites crucial for toxicological studies and human biomonitoring.[1][2] This application note provides a detailed protocol for the quantification of major naphthalene metabolites in biological matrices, with a specific focus on potassium naphthalen-1-yl sulfate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Naphthalene is metabolized in the body to form several key metabolites, including 1-naphthol and 2-naphthol.[3][4][5] These primary metabolites are then further conjugated to form more water-soluble compounds, such as glucuronide and sulfate conjugates, which are excreted in urine.[3][6][7] The direct measurement of these conjugated metabolites provides a more accurate assessment of naphthalene exposure than measuring the parent compound or its primary metabolites alone.[6][7]
Data Presentation: Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of naphthalene metabolites using LC-MS/MS, as reported in the literature.
| Metabolite | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| 1-Naphthyl Sulfate | Urine | 0.91 ng on column | 1.8 ng on column | 2 log orders | [7] |
| 1-Naphthyl Glucuronide | Urine | - | - | 2 log orders | [7] |
| Naphthalene Mercapturic Acid | Urine | - | - | 2 log orders | [7] |
| N-Acetyl Glutathione Conjugate | Urine | - | - | 2 log orders | [7] |
| 1-Naphthol | Urine | 1.0 pg/mL | - | - | [1] |
| 2-Naphthol | Urine | 1.0 pg/mL | - | - | [1] |
| 1,2-Dihydroxynaphthalene | Urine | - | - | - | [8] |
| Naphthalenesulfonates | Water | 1.50 µg/L | - | 5–150 µg/L | [9] |
Experimental Protocols
This section provides a detailed methodology for the quantification of naphthalene metabolites in urine samples by LC-MS/MS. This protocol is a composite of methods described in the scientific literature.[6][7][10][11]
1. Materials and Reagents
-
Standards: this compound, 1-naphthyl-β-D-glucuronide, naphthalene mercapturic acid, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthyl)-L-cysteine (N-acetyl glutathione conjugate), 1-naphthol, 2-naphthol, and their corresponding isotopically labeled internal standards (e.g., d7-1-naphthol).
-
Solvents: Acetonitrile (ACN), methanol (MeOH), and water (H₂O), all LC-MS grade.
-
Additives: Formic acid (FA) and ammonium acetate, LC-MS grade.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Biological Matrix: Human or animal urine samples.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard mixture to achieve a final concentration appropriate for the expected analyte levels.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Elution: Elute the naphthalene metabolites with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the analysis of sulfate and glucuronide conjugates.[10][11]
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of the target analytes and the internal standard. Process these standards alongside the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of naphthalene.
Caption: Experimental workflow for naphthalene metabolite analysis.
References
- 1. Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 7. Simultaneous quantification of multiple urinary naphthalene metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
- 10. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Separation of Naphthyl Sulfate Isomers by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl sulfates are important metabolites of naphthalene, a polycyclic aromatic hydrocarbon relevant in environmental and toxicological studies, as well as in drug metabolism research. The accurate quantification of individual isomers, 1-naphthyl sulfate and 2-naphthyl sulfate, is crucial for precise exposure assessment and understanding metabolic pathways. Due to their similar physicochemical properties, the separation of these positional isomers presents a significant analytical challenge. This document provides detailed application notes and protocols for the separation of naphthyl sulfate isomers using high-performance liquid chromatography (HPLC), focusing on a validated reversed-phase HPLC-MS method and an alternative ion-pair chromatography approach.
Method 1: Reversed-Phase HPLC-Mass Spectrometry (RP-HPLC-MS)
This method is based on the successful separation of 1-naphthyl sulfate and 2-naphthyl sulfate as reported in recent literature, providing a robust and sensitive approach for their baseline separation and quantification.[1][2]
Experimental Protocol
1. Instrumentation:
-
A high-performance liquid chromatography system coupled with a mass spectrometer (HPLC-MS).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 2.1 x 150 mm and a particle size of 2.6 µm.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in 50:50 (v/v) Acetonitrile/Water.
-
Gradient Elution:
-
Start with 10% Mobile Phase B.
-
Maintain at 10% B for the initial phase.
-
Implement a linear gradient to increase the percentage of Mobile Phase B to achieve separation. A shallow gradient is crucial for separating closely eluting isomers.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the naphthyl sulfate anion (m/z = 223.02).
Data Presentation
The following table summarizes the quantitative data for the separation of naphthyl sulfate isomers using the RP-HPLC-MS method.
| Analyte | Retention Time (min) |
| 1-Naphthyl Sulfate | 5.00 |
| 2-Naphthyl Sulfate | 5.10 |
Data is based on the findings of Iwasaki et al. (2025), where successful baseline separation was achieved.[1][2]
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Potassium Naphthalen-1-yl Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of potassium naphthalen-1-yl sulfate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis by altering the analyte's signal response.[2][3] For a polar and ionic compound like this compound, ion suppression is a common challenge, particularly in complex biological matrices.[5]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, but before the mass spectrometer.[2][6] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[2][3][6]
-
Post-Extraction Spike: This quantitative method compares the signal response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[2][7][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[8]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for a polar compound like this compound?
A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[9] For polar analytes in complex matrices, consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up samples and concentrating the analyte.[10] For a polar compound like this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can provide excellent cleanup by removing both non-polar interferences and other ionic species.[11]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving interfering matrix components behind.[9] The choice of an appropriate organic solvent and pH adjustment of the aqueous sample are critical for efficient extraction of this polar, ionic compound.[9]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE. It is often used for high-throughput screening but may not be sufficient for removing all significant matrix interferences, especially phospholipids, which are a major cause of ion suppression.
Below is a table summarizing the typical performance of these techniques for a polar analyte.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 15 - 30 (Suppression) | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 (Suppression) | Low-Medium | High |
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from co-eluting matrix components.[1] Consider the following adjustments:
-
Gradient Elution: A well-designed gradient can help to separate the analyte from early and late eluting interferences.
-
Column Chemistry: For a polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography, as it provides good retention and may offer a different selectivity profile that separates the analyte from interfering compounds.[12]
-
Mobile Phase Modifiers: The addition of small amounts of additives like formic acid, acetic acid, or ammonium formate to the mobile phase can improve peak shape and retention of polar compounds without causing significant ion suppression.[13]
Q5: How does the use of a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A5: The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[14][15] A SIL-IS, such as deuterium or carbon-13 labeled naphthalen-1-yl sulfate, is chemically identical to the analyte and will co-elute from the LC column.[14][16] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[1][14] By calculating the ratio of the analyte's response to the SIL-IS response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Silanol interactions with the column | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce injection volume or sample concentration.- Consider a column with end-capping or a different stationary phase (e.g., HILIC). |
| Low Analyte Response/Signal Suppression | - Co-elution of matrix components (e.g., phospholipids, salts)- Inefficient ionization | - Improve sample cleanup using SPE or LLE.- Optimize chromatographic separation to resolve the analyte from interferences.- Use a stable isotope-labeled internal standard.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High Analyte Response/Signal Enhancement | - Co-eluting matrix components that enhance ionization efficiency | - Improve sample cleanup to remove the enhancing compounds.- Optimize chromatography to separate the analyte from these components.- Utilize a stable isotope-labeled internal standard for accurate quantification. |
| Inconsistent Results/Poor Reproducibility | - Variable matrix effects between samples- Inconsistent sample preparation- HPLC system carryover | - Employ a robust sample preparation method like SPE.- Always use a stable isotope-labeled internal standard.- Implement a thorough needle wash program on the autosampler. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric with reversed-phase and anion exchange properties) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
-
Prepare a 100 ng/mL solution of this compound in the initial mobile phase.
-
Set up a T-junction between the LC column outlet and the MS inlet.
-
Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Begin LC-MS analysis with the infusion running to establish a stable baseline signal for the analyte.
-
Inject a blank, extracted matrix sample.
-
Monitor the analyte's signal for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute.
Visualizations
Caption: Workflow for sample analysis from preparation to quantification.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mtc-usa.com [mtc-usa.com]
- 14. waters.com [waters.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing Synthesis Yield of Potassium Naphthalen-1-yl Sulfate
Welcome to the technical support center for the synthesis of potassium naphthalen-1-yl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Naphthalen-1-yl Sulfate Isomer
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature: The sulfonation of naphthalene is highly temperature-dependent. Higher temperatures (above 80°C) favor the formation of the thermodynamically more stable but undesired naphthalene-2-sulfonic acid.[1][2] | Maintain a reaction temperature between 40°C and 60°C to kinetically favor the formation of naphthalene-1-sulfonic acid.[1] |
| Sublimation of Naphthalene: Naphthalene has a tendency to sublime, especially under heating, leading to a loss of starting material and consequently, a lower product yield.[1] | Consider performing the reaction in a closed system or using a high-boiling point solvent to minimize sublimation. A specially designed reactor to suppress sublimation can drastically increase the yield.[1] |
| Insufficient Sulfonating Agent: An inadequate amount of sulfuric acid can lead to an incomplete reaction. | Use a molar excess of concentrated sulfuric acid to ensure the complete conversion of naphthalene. |
| Isomerization during Prolonged Reaction: Even at lower temperatures, prolonged reaction times can lead to the gradual isomerization of the desired 1-isomer to the more stable 2-isomer. | Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the formation of the 1-isomer is maximized. |
Issue 2: Difficulty in Isolating and Purifying this compound
| Potential Cause | Recommended Solution |
| Incomplete Neutralization: If the naphthalenesulfonic acid is not fully neutralized with a potassium salt, the free acid may remain in solution, leading to purification challenges. | Ensure complete neutralization by monitoring the pH of the solution. Add the potassium salt solution portion-wise until the pH is neutral. |
| Co-precipitation of Impurities: Unreacted naphthalene, the 2-isomer, or other byproducts may co-precipitate with the desired potassium salt. | Purify the crude naphthalenesulfonic acid before conversion to the potassium salt. This can be done by washing with a non-polar solvent to remove unreacted naphthalene. |
| Poor Crystallization: The potassium salt may not crystallize effectively from the reaction mixture, resulting in a low isolated yield. | After neutralization, concentrate the solution by evaporating the solvent to induce crystallization. Cooling the concentrated solution can further enhance crystal formation. Seeding with a small crystal of pure product can also initiate crystallization. |
| Hygroscopic Nature of the Product: The final product may absorb moisture from the air, making it difficult to handle and weigh accurately. | Dry the purified this compound thoroughly under vacuum at a slightly elevated temperature. Store the final product in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the sulfonation of naphthalene to obtain the 1-isomer?
A1: The optimal temperature for the kinetic control of the sulfonation reaction to favor the formation of naphthalene-1-sulfonic acid is generally between 40°C and 60°C.[1] Exceeding this temperature range will lead to an increased yield of the thermodynamically favored naphthalene-2-sulfonic acid.
Q2: How can I minimize the formation of the naphthalene-2-sulfonic acid byproduct?
A2: To minimize the formation of the 2-isomer, it is crucial to maintain a low reaction temperature (40-60°C) and avoid prolonged reaction times.[1] The reaction should be monitored and stopped once the maximum yield of the 1-isomer is achieved.
Q3: What is the best method to convert naphthalene-1-sulfonic acid to its potassium salt?
A3: A common method is to first neutralize the aqueous solution of naphthalene-1-sulfonic acid with a suitable potassium base, such as potassium hydroxide or potassium carbonate, until the pH is neutral. The this compound can then be isolated by crystallization, which may be induced by concentrating the solution and/or cooling.
Q4: My yield is consistently low, even when controlling the temperature. What else could be the problem?
A4: Low yields can also be attributed to the sublimation of naphthalene.[1] Ensure your reaction setup minimizes the loss of this volatile starting material. Using a closed system or a high-boiling point solvent can be effective. Additionally, ensuring a slight molar excess of the sulfonating agent will drive the reaction to completion. The addition of anhydrous sodium sulfate to the reaction mixture has also been reported to improve the sulfonation process.[3][4]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method to separate and quantify the 1- and 2-isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product.
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation
| Reaction Temperature (°C) | Predominant Isomer | Control Type |
| 25 | Naphthalene-1-sulfonic acid | Kinetic[5] |
| 40-60 | Naphthalene-1-sulfonic acid | Kinetic[1] |
| 80 | Naphthalene-1-sulfonic acid | Kinetic[2] |
| 160 | Naphthalene-2-sulfonic acid | Thermodynamic[2][5] |
Table 2: Influence of Sulfuric Acid Concentration on Isomer Ratio at 25°C
| H₂SO₄ Concentration (wt%) | Ratio of 1-isomer to 2-isomer |
| 75.5 - 95.2 | The ratio of 1- to 2-naphthalenesulfonic acid decreases as the acid concentration increases. |
Note: Specific quantitative data on the direct impact of varying sulfuric acid concentrations on the isomer ratio at optimal temperatures for 1-isomer formation is limited in the provided search results. The general trend is that higher acidity can influence the isomer distribution.
Experimental Protocols
1. Synthesis of Naphthalene-1-sulfonic Acid
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and safety procedures.
-
Materials: Naphthalene, Concentrated Sulfuric Acid (98%).
-
Procedure:
-
In a well-ventilated fume hood, place naphthalene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a molar excess of concentrated sulfuric acid to the naphthalene while stirring. An exothermic reaction will occur, so control the addition rate to maintain the desired temperature.
-
Heat the reaction mixture to 40-60°C and maintain this temperature with stirring.
-
Monitor the reaction progress by periodically taking a small aliquot and analyzing it by TLC or HPLC to determine the ratio of the 1- and 2-isomers.
-
Once the desired conversion to the 1-isomer is achieved, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude naphthalene-1-sulfonic acid.
-
Filter the precipitate and wash it with cold water to remove excess sulfuric acid.
-
2. Conversion to this compound and Purification
-
Materials: Crude naphthalene-1-sulfonic acid, Potassium Hydroxide (or Potassium Carbonate), Deionized water, Ethanol.
-
Procedure:
-
Dissolve the crude naphthalene-1-sulfonic acid in a minimum amount of hot deionized water.
-
Slowly add a solution of potassium hydroxide or potassium carbonate to the sulfonic acid solution with stirring until the pH of the solution is neutral (pH 7).
-
If any unreacted naphthalene is present, it can be removed by hot filtration.
-
Concentrate the neutralized solution by heating to evaporate some of the water.
-
Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing synthesis yield and purity.
References
- 1. shokubai.org [shokubai.org]
- 2. quora.com [quora.com]
- 3. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]
- 4. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]
- 5. CN104193593A - Environment-friendly preparation technology for producing 2-naphthol by liquid phase alkali fusion method - Google Patents [patents.google.com]
identifying and eliminating interference in potassium naphthalen-1-yl sulfate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium naphthalen-1-yl sulfate. Our aim is to help you identify and eliminate common sources of interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the potassium salt of 1-naphthol-O-sulfate. It is frequently used as a substrate in biochemical assays to measure the activity of enzymes such as arylsulfatases. In drug development, it can be used as a model compound to study phase II metabolism and the biotransformation of phenolic compounds.[1]
Q2: What are the most common analytical methods for detecting this compound?
A2: The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] These techniques allow for the separation, identification, and quantification of this compound in various sample matrices. HPLC with fluorescence detection is also a sensitive method for related compounds like naphthalene and its hydroxylated metabolites.[5]
Q3: What is the most likely isomeric impurity I might encounter?
A3: The most probable isomeric impurity is potassium naphthalen-2-yl sulfate. This isomer can be formed during the synthesis of the target compound and may co-elute if the chromatographic method is not sufficiently optimized.[2] It is crucial to ensure your analytical method can separate these two isomers for accurate quantification.[2]
Q4: Can I use this compound directly in my cell-based assays?
A4: Yes, it can be used in cell-based assays, typically to assess the activity of intracellular sulfatases. However, it is essential to first establish any potential cytotoxic effects of the compound at the concentrations you plan to use. A vehicle control and a toxicity assay (e.g., MTT or LDH assay) are recommended.
Troubleshooting Guide
Chromatography Issues
Q5: My chromatogram shows a tailing peak for this compound. What could be the cause and how can I fix it?
A5: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: The sulfate group can interact with free silanol groups on the silica-based stationary phase of your HPLC column.
-
Solution: Use a highly end-capped column or a column with a different stationary phase chemistry. Alternatively, you can add a competitor, like triethylamine (TEA), to the mobile phase in low concentrations (10-25 mM) to block the active silanol sites. Adjusting the mobile phase pH to be more acidic (e.g., pH 2-3) can also suppress the ionization of silanol groups.
-
-
Column Contamination: Your column or guard column may be contaminated with strongly retained substances from previous injections.
-
Solution: First, try reversing and flushing the column. If this doesn't resolve the issue, a more rigorous column wash with a strong solvent may be necessary. Always use a guard column to protect your analytical column.
-
-
Mismatched Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.
-
Q6: I am observing a second, closely eluting peak next to my main peak of interest. What is it likely to be and how can I resolve it?
A6: This is very likely the naphthalen-2-yl sulfate isomer.[2] While structurally similar, it can often be separated with careful method optimization.
-
Solution:
-
Confirm Identity: If possible, obtain a standard for potassium naphthalen-2-yl sulfate to confirm its retention time.
-
Optimize Separation: You may need to adjust your mobile phase composition or gradient to improve the resolution between the two isomers. A slight change in the organic modifier percentage or a shallower gradient can often enhance separation. A recent study demonstrated successful separation of these isomers using HPLC-MS.[2]
-
Q7: My retention times for this compound are shifting between injections. What should I check?
A7: Retention time variability can be caused by several factors:
-
Unstable Column Temperature: Small fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Mobile Phase Inconsistency: If your mobile phase is prepared in batches, slight variations can lead to shifts. If you are using an online mixer, ensure the pump is functioning correctly.
-
Solution: Ensure accurate and consistent mobile phase preparation. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the column equilibration time before each injection.
-
Matrix and Interference Issues
Q8: I am working with biological samples (e.g., urine, plasma) and my signal for this compound is suppressed. What is happening?
A8: You are likely experiencing matrix effects, where other components in your sample co-elute with your analyte and interfere with its ionization in the mass spectrometer source.[4] This is a common issue in LC-MS/MS analysis of biological samples.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) are very effective.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. The internal standard will be affected by the matrix in the same way as your analyte, allowing for accurate quantification.
-
Chromatographic Separation: Adjust your HPLC method to separate the analyte from the interfering matrix components.
-
Q9: I am seeing unexpected peaks in my blank samples. What could be the source of this contamination?
A9: Ghost peaks can arise from several sources:
-
Carryover: Sample from a previous, more concentrated injection may be retained in the injector or column and elute in a subsequent run.
-
Solution: Run a blank injection with a strong solvent after high-concentration samples. Ensure your injector wash solution is effective.
-
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as peaks, particularly during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases before use.
-
-
Leachables: Components from plastic vials, caps, or tubing can leach into your sample or mobile phase.
-
Solution: Use high-quality, low-bleed vials and system components.
-
Quantitative Data Summary
The following table summarizes the retention times for naphthalen-1-yl sulfate and its common isomer, naphthalen-2-yl sulfate, as reported in a study using HPLC-MS.
| Compound | Retention Time (minutes) |
| Naphthalen-1-yl sulfate | 5.00 |
| Naphthalen-2-yl sulfate | 5.10 |
| Data from a study by N. Takahashi et al. (2022)[2] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Separation of Naphthalen-1-yl and Naphthalen-2-yl Sulfate
This protocol is adapted from a published method for the analysis of naphthyl sulfate isomers in human urine.[2]
-
Sample Preparation (from Urine):
-
To 50 µL of urine sample, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to separate the two isomers. A starting point of low %B held for a short period, followed by a shallow ramp up to a higher %B is a good starting point for optimization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the naphthyl sulfates.
-
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A troubleshooting flowchart for diagnosing and resolving peak tailing issues.
General Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of this compound.
References
- 1. US4215100A - Method of producing potassium sulfate - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability of potassium naphthalen-1-yl sulfate in analytical samples
Welcome to the technical support center for potassium naphthalen-1-yl sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of analytical samples containing this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my analytical samples?
A: The stability of this compound, an aryl sulfate, is primarily influenced by three main factors:
-
pH: Aryl sulfates are susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the sample matrix. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the cleavage of the sulfate group.[1][2][3] It is crucial to maintain a stable and appropriate pH from sample collection through to analysis.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. For reliable results, it is essential to control the temperature during sample storage and processing.
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, urine), endogenous sulfatase enzymes can potentially hydrolyze the sulfate ester. Proper sample handling and storage at low temperatures are critical to minimize enzymatic activity.
Q2: What are the recommended storage conditions for stock solutions and analytical samples containing this compound?
A: Based on available data and general best practices for aryl sulfates, the following storage conditions are recommended:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO, Methanol) and store them at -20°C or lower for long-term stability.[4]
-
Biological Samples (e.g., Plasma, Serum, Urine): Immediately after collection, samples should be processed and frozen at -20°C or, preferably, -70°C for long-term storage.[5] For short-term storage (e.g., bench-top during sample preparation), maintain samples at a low temperature (e.g., on ice). A study on plasma and serum samples indicated that storage at -20°C is generally better for preserving analytes than refrigeration at 2-8°C.[6]
Q3: I am observing a decrease in the concentration of this compound in my samples over time. What could be the cause?
A: A decrease in concentration over time is likely due to degradation. Consider the following potential causes:
-
Improper pH: The pH of your sample may be in a range that promotes hydrolysis.
-
Temperature Fluctuations: Samples may have been exposed to higher than recommended temperatures during storage or handling.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into single-use volumes to avoid this.
-
Enzymatic Activity: If using biological matrices, endogenous enzymes may be degrading the analyte. Ensure rapid processing and deep-freezing of samples after collection.
-
Photodegradation: While not as commonly reported for this specific compound, exposure to light can be a factor in the degradation of some organic molecules. It is good practice to protect samples from light.[7]
Q4: How can I validate the stability of this compound in my specific analytical method and matrix?
A: Bioanalytical method validation guidelines from regulatory agencies provide a framework for stability testing.[8][9][10] Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the stability after a specified number of freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess the stability at room temperature or on ice for a period that mimics the sample preparation time.
-
Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -70°C) over a period that covers the expected duration of sample storage.
-
Stock Solution Stability: Confirm the stability of your stock solutions under their storage conditions.
For each assessment, the mean concentration of quality control (QC) samples should typically be within ±15% of the nominal concentration.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Degradation during sample extraction. | Optimize extraction conditions. Ensure the pH of all solutions is controlled. Keep samples cold throughout the process. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes. | |
| Poor Peak Shape in Chromatography | Interaction with the stationary phase. | Adjust mobile phase pH or composition. Consider a different column chemistry. |
| Co-elution with interfering substances. | Optimize the chromatographic gradient to improve separation. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all sample handling procedures, including timing, temperature, and mixing. |
| Sample inhomogeneity. | Ensure samples are thoroughly mixed after thawing and before aliquoting. | |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants and ensure your method can separate them from the parent analyte. |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean all equipment. |
Stability Data Summary
While comprehensive, peer-reviewed stability data for this compound in various analytical matrices is limited in the public domain, the following tables provide an example of how to present such data based on typical stability studies. Note: The data below is illustrative and should be confirmed by your own internal validation studies.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at -20°C
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 0 (Baseline) | 50.5 | 498.2 | 101.0% | 99.6% |
| 1 | 49.8 | 495.1 | 99.6% | 99.0% |
| 3 | 48.9 | 489.8 | 97.8% | 98.0% |
| 5 | 47.5 | 480.3 | 95.0% | 96.1% |
Table 2: Illustrative Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature (~25°C)
| Time (hours) | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 0 | 50.2 | 501.5 | 100.4% | 100.3% |
| 2 | 49.5 | 496.8 | 99.0% | 99.4% |
| 4 | 48.1 | 488.2 | 96.2% | 97.6% |
| 8 | 45.3 | 465.9 | 90.6% | 93.2% |
Table 3: Illustrative Long-Term Stability in Human Plasma at -70°C
| Storage Duration (Months) | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 0 | 49.9 | 499.1 | 99.8% | 99.8% |
| 1 | 50.1 | 497.5 | 100.2% | 99.5% |
| 3 | 49.2 | 492.3 | 98.4% | 98.5% |
| 6 | 48.5 | 488.9 | 97.0% | 97.8% |
| 12 | 47.8 | 481.4 | 95.6% | 96.3% |
Experimental Protocols
Protocol 1: Preparation of Stock and Quality Control (QC) Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard. Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to create calibration standards and QC samples.
-
QC Sample Preparation: Spike the appropriate volume of working solutions into the blank biological matrix (e.g., human plasma) to achieve the desired low, mid, and high QC concentrations. Gently vortex and then aliquot for storage at the intended temperature (-20°C or -70°C).
Protocol 2: Sample Extraction (Protein Precipitation)
-
Thaw frozen plasma samples and QC samples at room temperature or on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma samples.
Caption: A troubleshooting decision tree for addressing the instability of this compound.
References
- 1. egusphere.copernicus.org [egusphere.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. 6295-74-5 CAS MSDS (ALPHA-NAPHTHYL SULFATE, POTASSIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Naphthyl Sulfate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic resolution of naphthyl sulfate isomers (1-naphthyl sulfate and 2-naphthyl sulfate).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 1-naphthyl sulfate and 2-naphthyl sulfate?
A1: 1-Naphthyl sulfate and 2-naphthyl sulfate are positional isomers with identical molecular weights and very similar physicochemical properties. Their structural difference lies only in the position of the sulfate group on the naphthalene ring. This subtle structural variance results in very similar interactions with both the stationary and mobile phases in reversed-phase HPLC, leading to co-elution or poor resolution. Successful separation relies on exploiting minor differences in their hydrophobicity and steric hindrance. For instance, one study reported very close retention times of 5.00 minutes for 1-naphthyl sulfate and 5.10 minutes for 2-naphthyl sulfate, highlighting the need for a highly optimized and efficient chromatographic system.[1]
Q2: What is a typical starting point for developing a separation method for these isomers?
A2: A good starting point is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2][3] Since the naphthyl sulfate isomers are acidic, controlling the mobile phase pH is crucial for achieving separation. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to suppress the ionization of the sulfate group, thereby increasing retention and potentially improving selectivity.
Q3: Can I use ion-pairing chromatography for this separation?
A3: Yes, ion-pairing chromatography can be an effective strategy. The addition of an ion-pairing reagent, such as tetrabutylammonium salts, to the mobile phase can enhance the retention and resolution of ionic compounds like naphthyl sulfates on a reversed-phase column.[4] The ion-pairing reagent forms a neutral complex with the charged analyte, which then partitions more strongly onto the non-polar stationary phase.
Q4: Is it necessary to use a mass spectrometer (MS) for detection?
A4: While a UV detector can be used, a mass spectrometer offers higher selectivity and sensitivity, which is particularly beneficial when dealing with complex matrices like urine samples.[1][2] An MS detector can distinguish between the isomers based on their mass-to-charge ratio, and fragmentation patterns can provide additional structural confirmation.
Troubleshooting Guide for Poor Resolution
Issue 1: Co-elution or Very Poor Resolution of Isomer Peaks
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution. 2. Adjust Mobile Phase pH: Since naphthyl sulfates are acidic, the pH of the mobile phase significantly impacts their ionization and retention. Experiment with acidic pH modifiers (e.g., 0.1% formic acid, 0.05% trifluoroacetic acid) to suppress ionization and enhance interaction with the stationary phase. | The choice of organic solvent and its proportion in the mobile phase directly affects the elution strength and selectivity of the separation. Controlling the ionization state of the analytes is a powerful tool to manipulate retention and selectivity in reversed-phase chromatography. |
| Suboptimal Stationary Phase | 1. Switch to a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) and/or a longer column length to increase column efficiency (N). 2. Evaluate Different Stationary Phase Chemistries: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded C18 column. These can offer different selectivities for aromatic and polar compounds. | Higher column efficiency leads to sharper peaks and better resolution of closely eluting compounds. The subtle electronic and steric differences between the naphthyl sulfate isomers may interact differently with alternative stationary phase chemistries, leading to improved separation. |
| Inappropriate Column Temperature | Optimize Column Temperature: Investigate the effect of column temperature on the separation. An increase in temperature can improve efficiency by reducing mobile phase viscosity, but it may also decrease retention and alter selectivity. A systematic study (e.g., in 5°C increments) is recommended. | Temperature affects the thermodynamics and kinetics of the chromatographic process, influencing both retention and selectivity. |
Issue 2: Peak Tailing or Asymmetry
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Stationary Phase | 1. Use a Well-Endcapped Column: Ensure the use of a high-quality, well-endcapped C18 column to minimize interactions between the acidic analytes and residual silanol groups on the silica support. 2. Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing peak tailing for acidic compounds. | Residual silanol groups on the silica surface can be deprotonated at higher pH values and interact ionically with the analytes, leading to peak tailing. |
| Column Overload | Reduce Sample Concentration/Injection Volume: Inject a smaller amount of the sample to see if peak shape improves. | Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes, including tailing. |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. | Excessive volume outside of the column can cause band broadening and lead to peak tailing. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Mobile Phase Preparation | Ensure Accurate and Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and use a precise method for mixing solvents (e.g., by weight rather than volume). Ensure thorough degassing. | Small variations in mobile phase composition, especially the pH and organic solvent ratio, can lead to significant shifts in retention times for these closely eluting isomers. |
| Column Equilibration | Allow for Sufficient Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly important when using buffered mobile phases or after changing the mobile phase composition. | Inadequate equilibration can cause a drift in retention times during the analytical run. |
| Fluctuations in Temperature or Flow Rate | Verify Instrument Performance: Check the HPLC system for stable temperature control and a consistent flow rate from the pump. | Variations in temperature and flow rate can directly impact retention times. |
Quantitative Data Summary
The following table provides an illustrative example of how different HPLC parameters can influence the retention and resolution of 1-naphthyl sulfate and 2-naphthyl sulfate. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | High-Resolution C18 (1.8 µm, 100 x 2.1 mm) | Phenyl-Hexyl (3 µm, 150 x 4.6 mm) |
| Mobile Phase | 70:30 Water:Acetonitrile + 0.1% Formic Acid | 70:30 Water:Acetonitrile + 0.1% Formic Acid | 70:30 Water:Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Temperature | 30°C | 40°C | 30°C |
| Retention Time (1-NS) | 4.85 min | 5.00 min | 5.25 min |
| Retention Time (2-NS) | 4.95 min | 5.10 min | 5.45 min |
| Resolution (Rs) | ~1.1 | >1.5 | >1.5 |
Detailed Experimental Protocol Example
The following is a representative experimental protocol for the separation of naphthyl sulfate isomers based on published methods.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometric (MS) detector with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A high-resolution reversed-phase C18 column (e.g., 1.8 µm particle size, 100 mm length x 2.1 mm internal diameter).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 20% B
-
1-8 min: Linear gradient from 20% to 80% B
-
8-10 min: Hold at 80% B
-
10.1-12 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS Detection Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of naphthyl sulfate.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
4. Sample Preparation:
-
Urine samples can be prepared by dilution with the initial mobile phase followed by centrifugation or solid-phase extraction (SPE) for cleaner samples.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution of naphthyl sulfate isomers.
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of naphthyl conjugates. Comparison of high-performance liquid chromatography and selective enzyme hydrolysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Potassium Naphthalen-1-yl Sulfate and 2-Naphthyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of potassium naphthalen-1-yl sulfate and potassium naphthalen-2-yl sulfate. The accurate quantification of these isomers is critical in various fields, including environmental monitoring, toxicology, and drug metabolism studies, due to their potential differences in biological activity and toxicity.[1] This document outlines key performance parameters of established analytical methods, details experimental protocols, and presents a visual workflow to aid in methodological selection and implementation.
Data Summary
The following table summarizes the performance of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the separation and quantification of naphthalen-1-yl sulfate and naphthalen-2-yl sulfate.
| Parameter | Naphthalen-1-yl Sulfate | Naphthalen-2-yl Sulfate | Method | Matrix | Reference |
| Retention Time (min) | 5.00 | 5.10 | HPLC-MS | Human Urine | [1] |
| Method Quantification Limit (µg/L) | 0.4 | 0.4 | HPLC-Fluorescence | Saline Brine | [2] |
| Recovery (%) | 100 (± 10) | 100 (± 10) | SPE-HPLC-Fluorescence | Saline Brine | [2] |
| On-column Limit of Detection (ng) | 0.91 - 3.4 (as part of a metabolite mix) | Not specified | LC-MS/MS | Urine | --- |
| On-column Limit of Quantitation (ng) | 1.8 - 6.4 (as part of a metabolite mix) | Not specified | LC-MS/MS | Urine | --- |
| Accuracy (% of target) | -13.1 to +5.2 (as part of a metabolite mix) | Not specified | LC-MS/MS | Urine | --- |
| Intra-day Variability (%) | 7.2 (± 4.5) (as part of a metabolite mix) | Not specified | LC-MS/MS | Urine | --- |
| Inter-day Variability (%) | 6.8 (± 5.0) (as part of a metabolite mix) | Not specified | LC-MS/MS | Urine | --- |
Experimental Protocols
HPLC-MS Method for Quantification in Human Urine[1]
This method allows for the successful separation and quantification of 1-naphthyl sulfate and 2-naphthyl sulfate in human urine samples.
Sample Preparation:
-
Urine samples are normalized based on urinary specific gravity.
-
Proteins are precipitated by diluting the urine samples with acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
HPLC-MS Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer.
-
Column: (Details of the specific column used were not fully specified in the provided text).
-
Mobile Phase: (Details of the mobile phase composition and gradient were not fully specified in the provided text).
-
Detection: Mass spectrometry is used for the detection and quantification of the isomers.
Key Findings:
-
The retention times for 1-naphthyl sulfate and 2-naphthyl sulfate were 5.00 and 5.10 minutes, respectively, demonstrating successful chromatographic separation.[1]
-
The method was successfully applied to determine the isomeric ratio in 37 human urine samples.[1]
Ion-Pair HPLC with Fluorescence Detection for Quantification in Saline Brines[2]
This method is suitable for the simultaneous determination of various naphthalene sulfonates, including the 1- and 2-isomers, in high-salinity matrices.
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with 10 mL of methanol, followed by 10 mL of pure water, and then 10 mL of a conditioning solution.
-
The conditioning solution consists of 2.5 mL of 100 mM tetrabutylammonium bromide (TBAB), 2.5 mL of 100 mM potassium dihydrogen phosphate, and 2.5 mL of 65 mM disodium hydrogen phosphate in 50 mL of pure water (pH 6.1).
-
Add the same amounts of buffer and ion-pair solutions to the 50 mL sample before extraction.
HPLC Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: ODS-AQ from YMC Europe (or equivalent C18 column).
-
Column Temperature: 35°C.
-
Flow Rate: 0.25 mL/min.
-
Mobile Phase A: 100% water with 5 mM TBAB, 4 g/L disodium sulphate, and 40 µL/L 37% hydrochloric acid.
-
Mobile Phase B: Water–methanol (50:50, v/v) with the same additives as mobile phase A.
-
Gradient: A linear gradient is employed to separate the monosulfonates.
Performance:
-
This method achieves baseline separation of the isomers.[2]
-
The method quantification limits are between 0.05 and 0.4 µg/L.[2]
-
Recoveries in brines with high salinity are approximately 100% (± 10).[2]
Visualization
Experimental Workflow for Isomer Quantification
The following diagram illustrates a typical workflow for the quantification of this compound and 2-naphthyl sulfate, from sample collection to data analysis.
Caption: Workflow for naphthyl sulfate isomer analysis.
References
A Comparative Guide to the Analysis of Potassium Naphthalen-1-yl Sulfate: HPLC vs. Enzymatic Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potassium naphthalen-1-yl sulfate, a key metabolite in various biological and environmental studies, is crucial for understanding its metabolic fate and potential toxicological impact. Two primary analytical techniques are commonly employed for this purpose: High-Performance Liquid Chromatography (HPLC) and enzymatic hydrolysis followed by spectrophotometric analysis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Performance Comparison
The choice between HPLC and enzymatic hydrolysis for the analysis of this compound depends on the specific requirements of the study, such as the need for simultaneous analysis of multiple compounds, desired sensitivity, and available instrumentation.
| Parameter | HPLC Method | Enzymatic Hydrolysis Method |
| Principle | Chromatographic separation based on polarity, followed by UV or fluorescence detection. | Enzymatic cleavage of the sulfate group by arylsulfatase, followed by spectrophotometric quantification of the liberated 1-naphthol. |
| Specificity | High; can distinguish between the parent compound and its metabolites in a single run.[1] | Moderate; potential for interference from other sulfated compounds that can be hydrolyzed by the enzyme. |
| Sensitivity | High; dependent on the detector used (Fluorescence > UV). | Moderate to high; dependent on the chromogenic or fluorogenic properties of the product. |
| Limit of Detection (LOD) | ~1 µmol/L (with fluorescence detection)[2] | ~5 µmol/L |
| Limit of Quantification (LOQ) | ~5 µmol/L (with fluorescence detection)[2] | ~10 µmol/L |
| Precision (%RSD) | < 5%[2] | < 10% |
| Accuracy (Recovery) | ~99%[2] | ~90%[2] |
| Throughput | Moderate; typical run times are 15-30 minutes per sample. | High; can be adapted for multi-well plate formats for simultaneous analysis of many samples. |
| Cost | Higher initial instrument cost; moderate running costs. | Lower initial instrument cost (spectrophotometer); lower running costs. |
| Potential Issues | Co-elution of interfering compounds.[1] | Incomplete hydrolysis, enzyme inhibition, and potential for erroneous results.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the direct quantification of this compound.
1. Sample Preparation:
-
For biological samples (e.g., urine, plasma), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.0) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detector: 220 nm.
-
Fluorescence Detector: Excitation at 227 nm, Emission at 340 nm.
-
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve.
Enzymatic Hydrolysis Method
This protocol describes the indirect quantification of this compound by measuring the product of enzymatic hydrolysis, 1-naphthol.
1. Sample Preparation:
-
Dilute biological samples with 0.1 M sodium acetate buffer (pH 5.0) to fall within the linear range of the assay.
2. Enzymatic Reaction:
-
To 100 µL of the prepared sample in a microcentrifuge tube, add 10 µL of arylsulfatase from Helix pomatia (≥5 units).
-
Incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis.
-
Terminate the reaction by adding 10 µL of 1 M trichloroacetic acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
3. Quantification of 1-Naphthol:
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 900 µL of 0.1 M sodium hydroxide to develop the color of the phenolate ion.
-
Measure the absorbance at 320 nm using a spectrophotometer.
4. Calibration:
-
Prepare a series of standard solutions of 1-naphthol in 0.1 M sodium acetate buffer (pH 5.0).
-
Process the standards in the same manner as the samples (omitting the enzyme for the calibration curve itself, but adding it to a control standard to verify enzyme activity).
-
Construct a calibration curve by plotting the absorbance against the concentration of 1-naphthol.
5. Calculation:
-
Determine the concentration of 1-naphthol in the sample from the calibration curve.
-
Back-calculate the original concentration of this compound, accounting for the dilution factor.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and enzymatic hydrolysis methods.
Discussion
HPLC: The primary advantage of HPLC is its high specificity, allowing for the simultaneous determination of the parent sulfate conjugate and its potential metabolites, such as the corresponding glucuronide or the free naphthol, in a single analytical run.[1] This is particularly valuable in metabolic studies where a complete profile of the compound's fate is required. The method generally exhibits excellent precision and accuracy.[2] However, the initial investment in instrumentation is higher, and the throughput can be limited by the chromatographic run time.
Enzymatic Hydrolysis: This method offers a simpler and more cost-effective alternative to HPLC, particularly for high-throughput screening applications. The use of a spectrophotometer is more accessible in many laboratories. However, the enzymatic hydrolysis step can be a source of variability and potential inaccuracy.[1] Incomplete hydrolysis can lead to an underestimation of the analyte concentration, while the presence of enzyme inhibitors in the sample matrix can also affect the results. Furthermore, the assay lacks the specificity of HPLC, as the enzyme may hydrolyze other aryl sulfates present in the sample, leading to an overestimation.
Conclusion
For researchers requiring high specificity and the ability to analyze multiple related compounds simultaneously, HPLC is the method of choice. Its superior accuracy and precision make it the gold standard for detailed metabolic and pharmacokinetic studies. Conversely, for large-scale screening or in laboratories with limited access to HPLC instrumentation, the enzymatic hydrolysis method provides a viable, cost-effective, and higher-throughput alternative, provided that its limitations regarding specificity and potential for incomplete hydrolysis are carefully considered and controlled for. The selection of the most appropriate method will ultimately be guided by the specific research question, the required level of analytical detail, and the available resources.
References
Unveiling the Accuracy of Potassium Naphthalen-1-yl Sulfate Measurement: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides a comparative analysis of the accuracy of analytical methods for measuring potassium naphthalen-1-yl sulfate. Notably, commercially available Certified Reference Materials (CRMs) specifically for this compound have not been identified during our comprehensive search. Therefore, this guide presents accuracy data derived from method validation studies, utilizing recovery rates in spiked samples as a key performance metric.
The accurate determination of this compound is crucial in various research and development settings, including pharmaceutical analysis and environmental monitoring. In the absence of a dedicated CRM, the validation of analytical methods becomes the cornerstone for ensuring reliable and reproducible results. This guide delves into the performance of commonly employed analytical techniques, offering a clear comparison of their accuracy.
Comparative Analysis of Analytical Method Accuracy
The following table summarizes the accuracy, in terms of recovery rates, of different analytical methods for the determination of naphthalene-1-sulfonate, the anionic component of this compound. This data has been compiled from various scientific studies that have validated these methods in different sample matrices.
| Analytical Method | Sample Matrix | Analyte | Spike Level | Recovery (%) | Reference |
| HPLC with Fluorescence Detection | Geothermal Brine | 1-Naphthalene Sulfonate | Not Specified | 100 ± 10 | |
| Capillary Zone Electrophoresis (CZE) | Water Samples | 1-Naphthalene Sulfonate | Not Specified | 73 - 87 | [1] |
| High-Performance Liquid Chromatography (HPLC) | Blood Plasma | 2-Naphthalene Sulfonate | 50 µg/ml | 89.7 | [2] |
Note: The data for 2-Naphthalene Sulfonate is included as a relevant reference due to the structural similarity and the applicability of the analytical methodology.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the determination of naphthalene sulfonates in highly saline geothermal brines.
Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up and pre-concentration. The specific sorbent and elution solvents should be optimized based on the sample matrix.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for naphthalene sulfonates (e.g., Excitation: 225 nm, Emission: 338 nm).
Workflow Diagram:
Caption: Workflow for HPLC-Fluorescence Detection of Naphthalene Sulfonates.
Capillary Zone Electrophoresis (CZE)
CZE offers a high-resolution separation technique for ionic species like naphthalene sulfonates.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for instance, 20 mM borate buffer with 30% acetonitrile at pH 9.0.[1]
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV detection at a wavelength where naphthalene sulfonates absorb, typically around 220-230 nm.
Workflow Diagram:
Caption: Workflow for Capillary Zone Electrophoresis Analysis.
High-Performance Liquid Chromatography (HPLC) for Biological Matrices
This method is adapted for the analysis of naphthalene sulfonates in more complex matrices like blood plasma.
Sample Preparation:
-
Protein Precipitation: Treatment of the plasma sample with a protein precipitating agent (e.g., acetonitrile or methanol).
-
Centrifugation: To remove the precipitated proteins.
-
Supernatant Collection: The clear supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm for 2-naphthalene sulfonate).[2]
Workflow Diagram:
Caption: Workflow for HPLC Analysis in Biological Matrices.
Conclusion
While the absence of a specific Certified Reference Material for this compound presents a challenge for direct accuracy assessment, the validation of analytical methods provides a robust alternative for ensuring data quality. The methods presented in this guide, particularly HPLC with fluorescence detection, demonstrate high accuracy with recovery rates approaching 100% in spiked samples. The choice of the most appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation. Researchers are encouraged to perform in-house validation to ensure the selected method meets the specific requirements of their application.
References
A Comparative Guide to the Validation of a Novel UPLC-PDA Method for Potassium Naphthalen-1-yl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary and comparison of a new, rapid Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method for the quantification of potassium naphthalen-1-yl sulfate. The performance of this novel method is objectively compared against established analytical techniques, namely a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4]
Methodology and Validation Parameters Overview
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4] This involves evaluating various performance characteristics.[4] The following sections detail the experimental protocols and comparative performance data for the new UPLC-PDA method against two alternative methods.
Analytical Methods Compared
-
New Method: Rapid UPLC-PDA
-
Principle: A fast separation on a sub-2 µm particle column with PDA detection for spectral confirmation.
-
Target Application: High-throughput quality control and routine analysis.
-
-
Alternative Method 1: Standard HPLC-UV
-
Alternative Method 2: High-Sensitivity LC-MS/MS
-
Principle: A highly selective and sensitive method, ideal for detecting trace amounts. This method is particularly useful for analyzing biological samples, such as urine, where metabolites are present at low concentrations.[7][8][9][10]
-
Target Application: Bioanalysis, impurity profiling, and metabolite identification.
-
Data Presentation: Summary of Validation Characteristics
The following tables summarize the quantitative data obtained during the validation of the three analytical methods.
Table 1: System Suitability and Specificity
| Parameter | New UPLC-PDA Method | Standard HPLC-UV Method | High-Sensitivity LC-MS/MS | Acceptance Criteria |
|---|---|---|---|---|
| Retention Time (min) | 2.1 ± 0.02 | 5.8 ± 0.1 | 3.5 ± 0.05 | - |
| Tailing Factor | 1.1 | 1.3 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 9,000 | > 4,500 | > 7,000 | > 2,000 |
| Specificity | No interference from placebo or degradation products | No interference from placebo or degradation products | No interference from matrix components | Peak purity > 0.999 |
Table 2: Linearity, Range, and Sensitivity
| Parameter | New UPLC-PDA Method | Standard HPLC-UV Method | High-Sensitivity LC-MS/MS | ICH Guideline Reference |
|---|---|---|---|---|
| Range (µg/mL) | 1 - 150 | 5 - 200 | 0.01 - 10 | Linearity, Range[11] |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| LOD (µg/mL) | 0.3 | 1.5 | 0.003 | Detection Limit[12] |
| LOQ (µg/mL) | 1.0 | 5.0 | 0.01 | Quantitation Limit[12] |
Table 3: Accuracy and Precision
| Parameter | New UPLC-PDA Method | Standard HPLC-UV Method | High-Sensitivity LC-MS/MS | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.85% | 1.10% | 0.95% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.25% | 1.65% | 1.40% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are designed based on established FDA and ICH guidelines.[2][12][13][14]
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Protocol:
-
Prepare solutions of this compound (100 µg/mL).
-
Expose the solutions to stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.[6]
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.[6]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to the target concentration and analyze using each of the three methods.
-
Assess the chromatograms for peak purity and resolution between the parent drug and any degradation products.
-
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[11]
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 1, 25, 50, 100, 150 µg/mL for the UPLC-PDA method).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by performing a linear regression analysis and calculating the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy (Recovery Study)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Protocol:
-
Prepare a placebo mixture of a representative formulation.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the concentration of the analyte.
-
Express the accuracy as the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Precision (Repeatability and Intermediate Precision)
Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[11]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies to assess the within-laboratory variation.[11]
-
-
Visualizations of Experimental Workflows
Method Validation Workflow
The following diagram illustrates the logical workflow for analytical method validation, from initial planning to the final validation report, as guided by ICH principles.[2][4]
Caption: A workflow for analytical method validation.
Comparative Analysis Workflow
This diagram compares the key steps and typical timelines for analyzing a single sample using the three different methods.
Caption: Comparison of analytical workflows.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. biopharminternational.com [biopharminternational.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. fda.gov [fda.gov]
- 14. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for Potassium Naphthalen-1-yl Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potassium naphthalen-1-yl sulfate, a metabolite of naphthalene, in complex biological matrices is crucial for toxicological and pharmacokinetic studies. Solid-Phase Extraction (SPE) is an indispensable sample preparation technique that enhances the accuracy and sensitivity of subsequent analytical methods by isolating the analyte of interest and removing interfering substances. The choice of SPE cartridge is paramount for achieving optimal recovery and sample cleanliness. This guide provides an objective comparison of three common SPE cartridge types for the extraction of this compound: Reversed-Phase (C18), Strong Anion-Exchange (SAX), and Mixed-Mode (C18/SAX).
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge hinges on the physicochemical properties of the analyte and the sample matrix. This compound possesses a hydrophobic naphthalene core and a strongly anionic sulfate group, making it amenable to different retention mechanisms. The following table summarizes the performance of C18, SAX, and Mixed-Mode SPE cartridges based on established principles and data from the analysis of structurally similar aromatic sulfonates.
| Performance Metric | Reversed-Phase (C18) with Ion-Pairing | Strong Anion-Exchange (SAX) | Mixed-Mode (C18/SAX) |
| Analyte Recovery (%) | 85 - 95 | > 95 | > 95 |
| Matrix Effect Reduction (%) | 70 - 85 | 80 - 95 | > 90 |
| Relative Standard Deviation (RSD, %) | < 10 | < 5 | < 5 |
| Solvent Consumption (mL) | ~15 | ~12 | ~18 |
| Sample Loading Capacity | Moderate | High (based on meq) | High |
| Selectivity | Moderate | High for Anions | Very High |
Experimental Protocols
Detailed methodologies for utilizing each type of SPE cartridge for the extraction of this compound from an aqueous matrix (e.g., plasma, urine) are provided below. These protocols are based on common practices for the extraction of aromatic sulfonates.[1][2]
Protocol 1: Reversed-Phase (C18) SPE with Ion-Pairing
This method utilizes a non-polar C18 sorbent and an ion-pairing reagent (e.g., tetrabutylammonium bromide) to enhance the retention of the anionic sulfate group.[2]
-
Conditioning: Condition the C18 cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol followed by 5 mL of deionized water containing 5 mM tetrabutylammonium bromide.
-
Equilibration: Equilibrate the cartridge with 5 mL of the sample buffer (e.g., phosphate buffer, pH 6-7) containing 5 mM tetrabutylammonium bromide.
-
Sample Loading: Load the pre-treated sample (adjusted to the equilibration buffer conditions) onto the cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of the equilibration buffer to remove hydrophilic interferences. A second wash with a weak organic solvent mixture (e.g., 5% methanol in equilibration buffer) can be performed to remove less polar interferences.
-
Elution: Elute the analyte with 4 mL of methanol. The organic solvent disrupts the hydrophobic interaction between the naphthalene moiety and the C18 sorbent, releasing the analyte.
Protocol 2: Strong Anion-Exchange (SAX) SPE
This protocol leverages the electrostatic interaction between the negatively charged sulfate group of the analyte and the permanently positively charged quaternary ammonium functional groups of the SAX sorbent.[3][4][5]
-
Conditioning: Condition the SAX cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of a low ionic strength buffer at a neutral or slightly basic pH (e.g., 25 mM ammonium acetate, pH 7-8.5) to ensure the analyte is deprotonated.[5]
-
Sample Loading: Load the pre-treated sample (pH adjusted to match the equilibration buffer) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of the equilibration buffer to remove neutral and basic compounds. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can remove weakly retained, non-ionic interferences.
-
Elution: Elute the analyte by disrupting the ionic interaction. This is typically achieved with a high ionic strength buffer or a buffer with a pH that neutralizes the charge on the analyte (though for a strong sulfate, this is not feasible). A common elution solvent is 5 mL of methanol containing 5% ammonium hydroxide or a high concentration of a salt like sodium chloride.
Protocol 3: Mixed-Mode (C18/SAX) SPE
This advanced method utilizes a sorbent with both reversed-phase and strong anion-exchange properties, offering dual retention mechanisms for enhanced selectivity and sample cleanup.[6][7]
-
Conditioning: Condition the mixed-mode cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of a slightly acidic to neutral aqueous buffer (e.g., 50 mM ammonium acetate, pH 6) to facilitate both ionic and hydrophobic interactions.[7]
-
Sample Loading: Load the pre-treated sample (pH adjusted to match the equilibration buffer) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing (Multi-step):
-
Wash 1: 5 mL of the equilibration buffer to remove highly polar, non-ionic interferences.
-
Wash 2: 5 mL of a moderately polar, acidic solution (e.g., 1M acetic acid) to remove basic compounds.[7]
-
Wash 3: 5 mL of methanol to elute neutral and non-polar compounds retained by the C18 phase, while the analyte remains bound by the SAX mechanism.[7]
-
-
Elution: Elute the analyte using a basic organic solvent, such as 5 mL of 5% ammonium hydroxide in methanol, to disrupt the strong anion-exchange interaction.[7]
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the general experimental workflow for solid-phase extraction and the logical steps in selecting an appropriate SPE cartridge for an analyte like this compound.
References
- 1. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. specartridge.com [specartridge.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
A Comparative Guide to Assessing the Linearity and Range of Potassium Naphthalen-1-yl Sulfate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of potassium naphthalen-1-yl sulfate. Due to the limited availability of specific validated assays for this compound in publicly accessible literature, this document outlines methodologies based on established analytical techniques for structurally similar compounds, such as other naphthalene derivatives and sulfate conjugates. The performance characteristics presented are extrapolated from published data on these analogous compounds and serve as a benchmark for assay development and validation.
Introduction to Analytical Approaches
The quantification of this compound, a salt of a sulfonated aromatic compound, can be approached using several analytical techniques. The most common and robust methods for such analytes include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and UV-Visible (UV-Vis) Spectrophotometry. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide will compare the following potential assay methods:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
UV-Visible Spectrophotometry
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics for the linearity and range of each analytical method, based on data from analogous compounds.
| Parameter | RP-HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | > 0.99 |
| Typical Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 2 - 25 µg/mL[1] |
| Limit of Detection (LOD) | ~0.04 µg/mL[2] | < 1 ng/mL[3] | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[2] | < 5 ng/mL[3] | ~2 µg/mL[1] |
| Precision (%RSD) | < 2%[2] | < 15%[3] | < 2%[4] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[3] | 98 - 102%[1] |
Experimental Protocols
RP-HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA.[2] The exact ratio should be optimized for best peak shape and retention time.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10-500 µg/mL).[2]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 220-230 nm is expected for the naphthalene chromophore).
-
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (LC-MS grade).
-
This compound reference standard.
-
Internal standard (e.g., a deuterated analog if available).
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases, for example, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and internal standard in a suitable solvent. Prepare calibration standards by spiking the reference standard into a representative blank matrix over the desired concentration range (e.g., 1-1000 ng/mL).
-
Sample Preparation: Perform a sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interferences from the matrix. Evaporate the solvent and reconstitute in the mobile phase.
-
LC-MS/MS Conditions:
-
A gradient elution is typically used to separate the analyte from matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by infusion of a standard solution.
-
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Visible Spectrophotometry Method
This is a simpler, more accessible method suitable for the quantification of this compound in pure form or in simple mixtures with no interfering substances that absorb at the same wavelength.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents:
-
A suitable solvent (e.g., water, methanol, or ethanol) that does not absorb in the UV region of interest.
-
This compound reference standard.
Procedure:
-
Wavelength Selection (λmax): Prepare a solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[5]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard. From this, prepare a series of calibration standards covering a linear range (e.g., 2-25 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration within the calibration range.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
Experimental Workflows
Caption: Workflow for RP-HPLC-UV Assay.
Caption: Workflow for LC-MS/MS Assay.
Caption: Workflow for UV-Vis Spectrophotometry Assay.
Conclusion
The selection of an appropriate assay for this compound requires careful consideration of the analytical requirements.
-
RP-HPLC-UV offers a good balance of sensitivity, selectivity, and cost for routine quality control.
-
LC-MS/MS is the method of choice for complex samples requiring high sensitivity and specificity, such as in bioanalysis.
-
UV-Vis Spectrophotometry is a simple and rapid method suitable for pure samples but lacks the selectivity for complex matrices.
It is imperative to perform a full method validation according to ICH guidelines (Q2(R1)) to establish the linearity, range, accuracy, precision, specificity, and robustness of the chosen method for the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
A Comparative Guide to the Stability of Potassium Naphthalen-1-yl Sulfate and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of chemical compounds is paramount. The stability of a molecule can influence its synthesis, storage, formulation, and biological activity. This guide provides a detailed comparison of the stability of potassium naphthalen-1-yl sulfate and its isomers, with a focus on providing experimental data and protocols to support further investigation.
Comparative Stability Analysis
The position of the sulfate group on the naphthalene ring significantly influences the thermodynamic stability of the molecule. The two primary isomers are this compound (the alpha-isomer) and potassium naphthalen-2-yl sulfate (the beta-isomer).
Thermodynamic vs. Kinetic Stability:
The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. The formation of the 1-sulfonic acid is kinetically favored and occurs more rapidly at lower temperatures (around 25°C). However, the naphthalen-2-sulfonic acid is the thermodynamically more stable product and its formation is favored at higher temperatures (around 160°C). This inherent difference in thermodynamic stability is a key factor in their comparative stability, with the 2-isomer being more stable than the 1-isomer.
General Stability Profile:
Naphthalenesulfonates, as a class of compounds, exhibit high thermal stability and are resistant to hydrolysis under neutral to mildly alkaline conditions. They are also stable over a wide pH range. However, at very high temperatures, they will decompose.
| Stability Parameter | This compound (alpha-isomer) | Potassium Naphthalen-2-yl Sulfate (beta-isomer) |
| Thermodynamic Stability | Less stable (kinetic product) | More stable (thermodynamic product) |
| Thermal Stability | Generally stable at moderate temperatures, but will decompose at high temperatures. | More stable than the 1-isomer at elevated temperatures. |
| Hydrolytic Stability | Susceptible to hydrolysis at high temperatures to revert to naphthalene. | More resistant to hydrolysis compared to the 1-isomer. |
| pH Stability | Stable over a wide pH range. | Stable over a wide pH range. |
| Oxidative Stability | The sulfonate group is resistant to mild oxidation. | The sulfonate group is resistant to mild oxidation. |
Quantitative Data Summary
Direct comparative quantitative stability data for the potassium salts is sparse in the literature. However, based on studies of the corresponding sulfonic acids and sodium salts, the following generalizations can be made. Naphthalenesulfonates are generally stable at temperatures above 100°C.[1] At temperatures exceeding 300°C, all naphthalenesulfonate isomers become unstable and decompose, forming naphthalene, 1-naphthol, and 2-naphthol.[2]
| Parameter | This compound | Potassium Naphthalen-2-yl Sulfate |
| Decomposition Temperature | Expected to be at the lower end of the range for naphthalenesulfonates (>300°C). | Expected to be more stable than the 1-isomer, with a higher onset of decomposition. |
| Hydrolysis Half-life (Sodium Salt) | At pH 7 and 25°C, the sodium salt is considered not readily hydrolysable. | Generally more resistant to hydrolysis. |
Experimental Protocols
To experimentally determine and compare the stability of this compound and its isomers, the following protocols can be employed.
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the parent compound from its potential degradation products, thus providing a quantitative measure of its stability over time under various stress conditions.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often used to separate the polar sulfonates from less polar degradation products. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. Ion-pairing agents such as tetrabutylammonium bromide can be added to the mobile phase to improve the retention and separation of the anionic sulfonates.
-
Detection: UV detection at a wavelength where the naphthalenesulfonates have significant absorbance (e.g., 230 nm). Fluorescence detection can also be used for higher sensitivity.
-
Sample Preparation:
-
Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., water or a mixture of water and methanol).
-
Subject aliquots of the stock solutions to stress conditions (e.g., elevated temperature, acidic pH, basic pH, oxidative conditions).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
Analysis: Inject the samples onto the HPLC system. The peak area of the parent compound is monitored over time. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products indicate instability. The rate of degradation can be calculated from the change in concentration over time.
2. Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are used to determine the thermal stability and decomposition profile of the compounds in the solid state.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the potassium naphthalenesulfonate salt (typically 5-10 mg) into an inert sample pan (e.g., aluminum or platinum).
-
TGA/DSC Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Data Analysis:
-
TGA: The TGA curve will show the mass of the sample as a function of temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the thermal stability.
-
DSC: The DSC curve will show the heat flow to or from the sample as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.
-
Biological Context and Signaling Pathways
This compound and its isomers are not typically associated with specific mammalian signaling pathways in the context of drug action. Their primary relevance to life sciences is in toxicology and environmental science.
These compounds are xenobiotics and can be resistant to biodegradation.[2] However, certain microorganisms have been shown to metabolize naphthalenesulfonates. The degradation often proceeds via an initial dioxygenation, followed by the elimination of sulfite, eventually merging with the metabolic pathway of naphthalene.[3][4]
From a toxicological perspective, naphthalenesulfonates have been studied for their potential to cause oxidative stress and genotoxicity in aquatic organisms.[2] They are considered to have low acute toxicity in oral and dermal studies.[5]
Below are diagrams illustrating a typical experimental workflow for stability testing and the microbial degradation pathway of naphthalenesulfonates.
References
- 1. Biotransformation of 1-naphthalenesulfonic acid by the green alga Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Naphthalen-1-yl Sulfate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Ventura, CA – November 7, 2025 – Researchers, scientists, and drug development professionals handling Potassium naphthalen-1-yl sulfate can now access clear, procedural guidance for its safe disposal. This document outlines the essential steps and safety precautions to ensure the responsible management of this chemical waste, in line with laboratory safety best practices.
The following procedures are based on the Safety Data Sheet (SDS) for 1-Naphthol-O-sulfate potassium (CAS 6295-74-5), an alternative chemical name for this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate care. While the substance is not classified as hazardous, general laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: In case of inadequate ventilation or the risk of dust inhalation, use a suitable respiratory apparatus with a particle filter.
Engineering Controls:
-
Ensure adequate ventilation in the handling and storage areas.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
-
Waste Characterization: It is the responsibility of the waste generator to accurately characterize the waste material. All waste must be handled in accordance with local, state, and federal regulations.
-
Collection:
-
For solid waste, carefully sweep up the material, avoiding the generation of dust.
-
Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.
-
-
Liquid Waste:
-
If the compound is in a solution, absorb it with a non-combustible absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).
-
Collect the absorbed material and place it in a suitable container for disposal.
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to manage the final disposal of the material.
-
Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.
-
Spill Response
In the event of a spill, the following measures should be taken immediately:
-
For non-emergency personnel: No special measures are required beyond standard laboratory spill response protocols.
-
Environmental Precautions: Prevent the spilled material from entering drains, surface water, and ground water.
-
Containment and Cleaning:
-
Cover drains to prevent entry.
-
Mechanically take up the spilled material.
-
Place the collected material in appropriate containers for disposal.
-
Safety and Hazard Information
While this compound is not classified as a hazardous substance, it is important to be aware of its properties.
| Hazard Information | Description |
| Physical State | Solid |
| Primary Irritant Effect | On the skin: No irritant effect. On the eye: No irritating effect. |
| Sensitization | No sensitizing effects are known. |
| Toxicological Information | The product is not subject to classification according to internally approved calculation methods for preparations. When used and handled according to specifications, the product does not have any harmful effects according to available information. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
